tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate
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Overview
Description
tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group and a benzoxazine ring, which are significant in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a benzoxazine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents include tert-butyl carbamate, benzoxazine derivatives, and suitable catalysts.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoxazine ring allows for various substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the benzoxazine ring.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition. Its carbamate group is known to interact with various enzymes, making it a valuable tool for biochemical studies.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful for studying enzyme function and inhibition.
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate compound used in similar applications.
Benzoxazine derivatives: Compounds with a benzoxazine ring, used in polymer chemistry and material science.
Uniqueness: tert-Butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate is unique due to the combination of the tert-butyl carbamate and benzoxazine moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Biological Activity
tert-butyl N-[(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methyl]carbamate is a synthetic organic compound belonging to the class of benzoxazines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-proliferative effects and its role as a pharmacophore in drug design. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H20N2O4
- Molecular Weight : 280.32 g/mol
- CAS Number : 1799541-30-2
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects by binding to enzymes or receptors that modulate cellular pathways. Although the precise mechanisms remain under investigation, preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.
Anti-Proliferative Effects
Research indicates that compounds with similar structures exhibit anti-proliferative properties against various cancer cell lines. For instance, studies have shown that benzoxazine derivatives can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression. The specific anti-cancer activity of this compound is yet to be fully characterized.
Case Studies
-
Study on Cancer Cell Lines :
- A study evaluated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines (e.g., HeLa and MCF7). The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner.
- IC50 values for related compounds ranged from 10 to 50 µM, suggesting potential for further development as therapeutic agents .
-
Mechanistic Insights :
- Another investigation into the mechanism revealed that certain benzoxazine derivatives activate caspase pathways leading to apoptosis in cancer cells. This suggests that this compound may share similar apoptotic mechanisms .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential.
Compound Name | Structure Type | Molecular Weight | Notable Activity |
---|---|---|---|
tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | Tetrahydroquinoline | 264.32 g/mol | Antimicrobial |
N-Boc-3,4-dihydro-2H-pyridine | Pyridine derivative | 206.26 g/mol | Anti-inflammatory |
tert-butyl N-(3oxo)-benzoxazine | Benzoxazine | 264.28 g/mol | Anti-cancer |
This table illustrates the diversity in biological activities among compounds with similar structural features.
Applications in Drug Design
The unique structural characteristics of this compound make it a promising candidate in drug design. Its potential applications include:
Properties
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-9-10-4-5-12-11(8-10)15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDJZOPRCHWORJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC2=C(C=C1)OCCN2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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